
Ecdysone 25-O-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ecdysone 25-O-D-glucopyranoside is a D-glucoside. It derives from an ecdysone.
Scientific Research Applications
Isolation and Characterization
- Isolation from Herbs: Ecdysone 25-O-glucopyranoside has been isolated from various herbs, such as Silene italica and Sida rhombifolia, using chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC) (Báthori et al., 2002) (Avula et al., 2008).
- Chemical Analysis: Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are utilized to determine the structures and configurations of ecdysteroid glycosides in various plants (Jadhav et al., 2007).
Biological Significance
- Regulation of Developmental Transitions in Insects: Ecdysone plays a central role in regulating developmental transitions in insects, particularly during metamorphosis. Studies on Drosophila melanogaster have provided insights into the timing of ecdysone release, its stage- and tissue-specific responses, and the feedback regulation of ecdysone signaling (Yamanaka et al., 2013).
- Potential Health Benefits and Risks: Ecdysone has been studied for its possible health benefits, such as preventing bone changes induced by glucocorticoids and improving carbohydrate metabolism in diabetic conditions. However, its use is also associated with potential risks, like promoting glomerular injury and proteinuria in mammals (Dai et al., 2015) (Lu et al., 2018).
Mechanistic Insights and Molecular Interactions
- Molecular Interactions: Research has been conducted to understand the binding of ecdysone to its receptor, revealing the critical role of desolvation in determining binding affinity. Such studies provide insights into the molecular mechanisms of hormone-receptor interactions (Browning et al., 2007).
- Transcriptional Control in Development: Ecdysone's role in signaling the programmed cell death of larval salivary glands during Drosophila metamorphosis has been elucidated, demonstrating a steroid-triggered transcriptional hierarchy that regulates cell death (Jiang et al., 2000).
properties
Molecular Formula |
C33H54O11 |
|---|---|
Molecular Weight |
626.8 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methyl-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C33H54O11/c1-16(21(35)8-9-30(2,3)44-29-28(41)27(40)26(39)25(15-34)43-29)17-7-11-33(42)19-12-22(36)20-13-23(37)24(38)14-31(20,4)18(19)6-10-32(17,33)5/h12,16-18,20-21,23-29,34-35,37-42H,6-11,13-15H2,1-5H3/t16-,17+,18-,20-,21+,23+,24-,25+,26+,27-,28+,29?,31+,32+,33+/m0/s1 |
InChI Key |
YJBCWBWOULRKGL-OKFUDBSCSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)OC5C(C(C(C(O5)CO)O)O)O)O |
synonyms |
ecdysone 25-O-glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



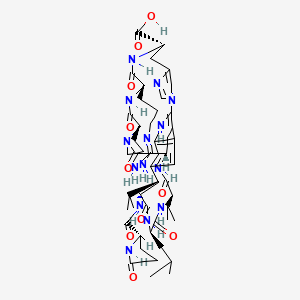
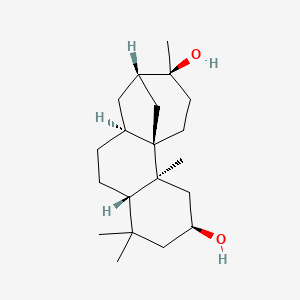

![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid](/img/structure/B1251840.png)
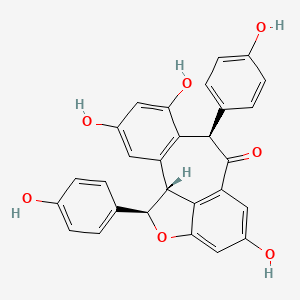
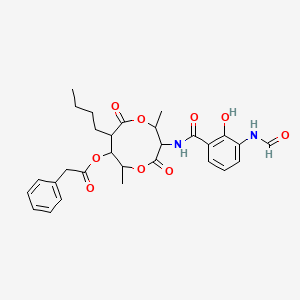
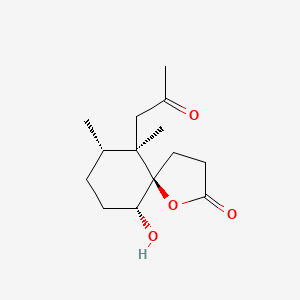
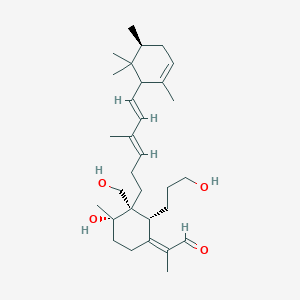
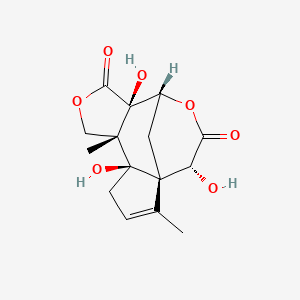
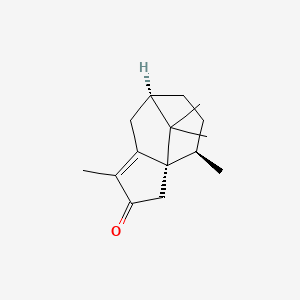
![Butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B1251854.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B1251855.png)

![3-(5-oxo-2-pyrrolidinyl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B1251857.png)